![molecular formula C21H25N3O3 B2592913 4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097902-44-6](/img/structure/B2592913.png)
4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one
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Description
4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research. PAPP is a piperazine derivative that has been synthesized using various methods, and it has been found to have potential applications in the field of medicine. In
Scientific Research Applications
Metabolism and Drug Disposition
A study on the metabolism and disposition of BMS-690514, an ErbB/Vascular Endothelial Growth Factor Receptor Inhibitor, highlights the complex metabolic pathways involved in drug disposition. BMS-690514 is metabolized via multiple oxidation reactions and direct glucuronidation, indicating the significance of understanding metabolic processes in drug development (Christopher et al., 2010).
Pharmacodynamics and Drug Interaction
Research on the metabolites of L-735,524, an HIV-1 protease inhibitor, reveals the pathways through which drugs are processed in the human body, including glucuronidation and N-oxidation. This study contributes to the broader understanding of drug interactions and the development of effective therapeutic agents (Balani et al., 1995).
Neuropharmacology
In neuropharmacology, compounds like MT-45, a novel synthetic opioid, have been associated with hearing loss and unconsciousness in cases of non-fatal intoxication. Studies like these provide critical insights into the adverse effects of new psychoactive substances, contributing to safer therapeutic practices (Helander et al., 2014).
Drug Metabolism
The characterization of human urinary metabolites of the antimalarial piperaquine demonstrates the importance of identifying and understanding metabolites in the development of antimalarial therapies. Such studies are crucial for ensuring the safety and efficacy of antimalarial drugs (Tarning et al., 2006).
properties
IUPAC Name |
4-[3-(4-propoxyphenyl)propanoyl]-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-2-14-27-19-8-5-17(6-9-19)7-10-20(25)23-12-13-24(21(26)16-23)18-4-3-11-22-15-18/h3-6,8-9,11,15H,2,7,10,12-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRZDUGWUKGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one |
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